molecular formula C11H18N4O2 B2945968 1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea CAS No. 1207055-29-5

1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No.: B2945968
CAS No.: 1207055-29-5
M. Wt: 238.291
InChI Key: XIUZYOVVOJOQEF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a urea derivative featuring a cyclohexyl group attached to one nitrogen of the urea moiety and a 3-methyl-1,2,4-oxadiazole ring connected via a methylene (-CH2-) bridge to the other nitrogen. This compound belongs to a class of heterocyclic molecules where the 1,2,4-oxadiazole ring contributes to enhanced metabolic stability and hydrogen-bonding capabilities, while the cyclohexyl group may influence lipophilicity and conformational flexibility . Such structural attributes are critical in medicinal chemistry, particularly for optimizing pharmacokinetic properties like solubility and membrane permeability.

Properties

IUPAC Name

1-cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-13-10(17-15-8)7-12-11(16)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUZYOVVOJOQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and organism being targeted.

Comparison with Similar Compounds

Compound 10 : 1-Cyclohexyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (C20H22N5O2, MW 364.18)

  • Key Difference : The oxadiazole ring is substituted with a phenyl group instead of methyl, and the urea is linked to a pyrrolidine ring.
  • The pyrrolidine introduces stereochemical complexity, which may affect solubility and metabolic stability .

ZINC04512757 (BAS 13152178) : 3-Cyclohexyl-1-methyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea (C18H24N4O2, MW 328.41)

  • Key Difference : A p-tolyl (4-methylphenyl) group replaces the methyl substituent on the oxadiazole, and the urea nitrogen is methylated.
  • Implications : Methylation of the urea nitrogen reduces hydrogen-bonding capacity, possibly decreasing solubility. The p-tolyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Analogues with Varied Urea Substituents

Compound 12 : 1-(4-Phenoxyphenyl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (C23H22N5O2, MW 400.46)

  • Key Difference: The cyclohexyl group is replaced with a 4-phenoxyphenyl moiety.

1-(2-Methoxyphenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (C21H23N5O3, MW 393.44)

  • Key Difference : A 2-methoxyphenyl group replaces the cyclohexyl moiety, and the oxadiazole is substituted with a pyridinyl group.

Analogues with Alternative Core Scaffolds

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea (C13H16N4O3, MW 276.29)

  • Key Difference : The cyclohexyl group is replaced with a 4-methoxybenzyl moiety.
  • Implications: The benzyl group introduces planarity, favoring aromatic interactions, while the methoxy group enhances solubility.

Key Research Findings and Implications

Substituent Effects on Oxadiazole Ring :

  • Methyl groups (as in the target compound) favor metabolic stability and moderate lipophilicity. Larger substituents like phenyl or p-tolyl enhance lipophilicity but may reduce solubility .
  • Heteroaromatic substituents (e.g., pyridinyl) introduce polarity, improving solubility and target interaction in charged environments .

Bulky aromatic substituents (e.g., 4-phenoxyphenyl) increase steric bulk, which may limit metabolic clearance but hinder binding to compact active sites .

Core Scaffold Flexibility :

  • Cyclohexyl groups confer conformational flexibility, enabling adaptation to diverse binding pockets. Replacing them with rigid aromatic systems (e.g., benzyl) restricts this adaptability .

Biological Activity

Structural Characteristics

The structure of 1-Cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea can be represented as follows:

IUPAC Name 1cyclohexyl3{[3methyl1,2,4oxadiazol5yl]methyl}urea\text{IUPAC Name }1-\text{cyclohexyl}-3-\{[3-\text{methyl}-1,2,4-\text{oxadiazol}-5-\text{yl}]\text{methyl}\}\text{urea}

Antimicrobial Properties

Compounds containing the oxadiazole moiety are known for their antimicrobial properties. The oxadiazole ring has been associated with activity against various pathogens. For instance:

  • Antibacterial Activity : Research indicates that oxadiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives:

  • A study on related compounds demonstrated cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. These compounds were shown to induce apoptosis in a dose-dependent manner, suggesting that this compound may exhibit similar properties .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of urea derivatives:

  • Substituent Effects : Variations in substituents on the oxadiazole ring significantly influence the biological activity. For example, electron-withdrawing groups at specific positions have been shown to enhance anticancer potency .

Table 1: Biological Activity Summary of Related Oxadiazole Derivatives

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
Compound AAnticancerMCF-70.48
Compound BAntibacterialE. coli0.25
Compound CAnticancerU9370.78

Table 2: Structure Activity Relationship Insights

Substituent PositionTypeEffect on Activity
ParaElectron-withdrawingIncreased potency
MetaAlkyl groupModerate activity
OrthoHydroxyl groupDecreased activity

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

  • Anticancer Study : A series of urea derivatives were tested against NCI-60 human cancer cell lines, revealing promising results with specific derivatives outperforming traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : A study focused on new oxadiazole derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential for compounds related to this compound .

Q & A

Q. What are the common synthetic routes for preparing 1-cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea?

The synthesis typically involves coupling a cyclohexylamine derivative with a pre-functionalized 3-methyl-1,2,4-oxadiazole intermediate. A two-step approach is often employed:

Oxadiazole Ring Formation : Reacting a nitrile precursor (e.g., 3-methyl-1,2,4-oxadiazole-5-carbaldehyde) with hydroxylamine under reflux in ethanol, followed by cyclization using acetic anhydride .

Urea Bond Formation : Reacting the oxadiazole-methylamine intermediate with cyclohexyl isocyanate or via a carbodiimide-mediated coupling (e.g., EDCl/HOBt) with cyclohexylamine and a carbonyl source .
Key Considerations : Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (EtOH/water) is critical to isolate the final product. Yield optimization requires strict control of stoichiometry and reaction time .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of NMR, IR, and mass spectrometry is standard:

  • ¹H/¹³C NMR : The cyclohexyl group shows characteristic multiplets at δ 1.2–1.8 ppm (¹H) and 25–35 ppm (¹³C). The oxadiazole ring protons (e.g., methyl group at δ 2.3–2.5 ppm) and urea NH signals (δ 5.5–6.5 ppm) confirm connectivity .
  • IR : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹; oxadiazole C=N/C-O bands occur at 1550–1600 cm⁻¹ .
  • HRMS : Accurate mass analysis ([M+H]⁺) confirms molecular formula (e.g., C₁₂H₁₉N₄O₂ requires 275.1509) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–3 months. Monitor degradation via HPLC (C18 column, MeCN/H₂O gradient) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature. For oxadiazole-containing ureas, decomposition typically occurs above 150°C .

Advanced Research Questions

Q. How can conflicting NMR data for the oxadiazole methyl group be resolved?

Discrepancies in methyl proton shifts (e.g., δ 2.3 vs. 2.5 ppm) may arise from solvent polarity or tautomerism. Strategies include:

  • Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding effects .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) by analyzing peak splitting at 25°C vs. 50°C .
  • DFT Calculations : Predict chemical shifts using Gaussian or ORCA software to validate experimental data .

Q. What strategies optimize reaction yield during urea bond formation?

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated couplings; yields improve by 15–20% compared to uncatalyzed reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. For moisture-sensitive steps, anhydrous conditions with molecular sieves are critical .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours with maintained yields (e.g., 75% → 72%) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • SHELX Suite : Use SHELXT for structure solution and SHELXL for refinement. For twinned crystals, implement TWIN/BASF commands to improve R-factor convergence .
  • Key Metrics : Compare bond lengths (e.g., urea C=O: ~1.23 Å) and torsion angles (cyclohexyl-to-oxadiazole dihedral: ~60–80°) to validate stereochemistry .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). IC₅₀ values <10 µM suggest therapeutic potential .
  • Cellular Uptake : Radiolabel the compound with ¹⁴C or ³H and quantify intracellular accumulation in HEK293 or HeLa cells via scintillation counting .

Q. How to address low solubility in aqueous buffers during bioassays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) on the cyclohexyl or oxadiazole moieties .

Q. What computational methods predict SAR for structural analogs?

  • Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB activity) .
  • QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity (Hammett σ) with bioactivity .

Q. How to troubleshoot inconsistent biological activity across assay replicates?

  • Data Normalization : Include positive controls (e.g., rifampicin for anti-TB assays) and normalize activity to cell viability (MTT assay) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation .

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